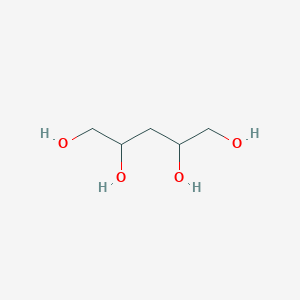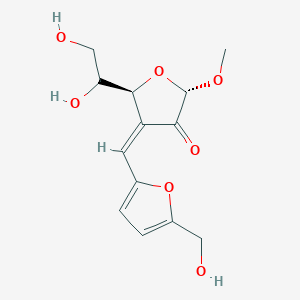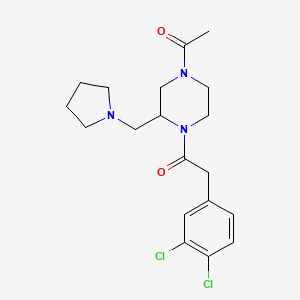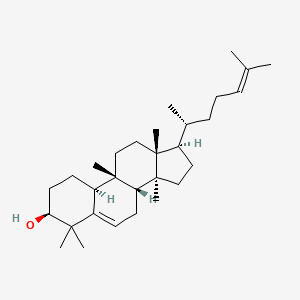
hyrtinadine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hyrtinadine A can be synthesized through a five-step process starting from 5-methoxyindole, achieving an overall yield of 42% . The synthetic route involves key reactions such as the Masuda borylation–Suzuki reaction and the Kosugi–Migita–Stille reaction . These methods have been modified to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Hyrtinadine A undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under different conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of hyrtinadine A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit viral replication and disrupt fungal cell membranes, leading to cell death . The exact molecular targets and pathways are still under investigation, but initial studies suggest that it interferes with key enzymes and proteins involved in viral and fungal growth .
Comparison with Similar Compounds
Hyrtinadine A is unique among bis-indole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Indole-3-carbinol: Known for its anti-cancer properties.
Bisindolylmaleimides: Studied for their kinase inhibitory activities.
Indirubin: Used in traditional medicine for its anti-inflammatory and anti-leukemic properties.
Compared to these compounds, this compound exhibits a broader spectrum of antiviral and antifungal activities, making it a promising candidate for further research and development .
Properties
CAS No. |
925253-33-4 |
|---|---|
Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-[2-(5-hydroxy-1H-indol-3-yl)pyrimidin-5-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H14N4O2/c25-12-1-3-18-14(5-12)16(9-21-18)11-7-23-20(24-8-11)17-10-22-19-4-2-13(26)6-15(17)19/h1-10,21-22,25-26H |
InChI Key |
BCHVDGBLKXHBKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |
Synonyms |
hyrtinadine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)



![1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1255183.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1255184.png)
![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)


![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)

